2-((Methylsulfonyl)methyl)pyrimidin-4-amine
Overview
Description
2-((Methylsulfonyl)methyl)pyrimidin-4-amine is a synthetic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit the cyclooxygenase enzyme (cox) . COX plays a crucial role in converting arachidonic acid to inflammatory mediators .
Mode of Action
This could result in the inhibition of the conversion of arachidonic acid to inflammatory mediators .
Biochemical Pathways
The compound 2-((Methylsulfonyl)methyl)pyrimidin-4-amine may affect the arachidonic acid cascade, given its potential interaction with the COX enzyme . This could lead to a decrease in the production of prostanoids, which play a role in many inflammatory processes .
Result of Action
The molecular and cellular effects of this compound’s action would likely be a reduction in the production of prostanoids, given its potential interaction with the COX enzyme . This could lead to a decrease in inflammation, pain, and fever caused by prostaglandins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Methylsulfonyl)methyl)pyrimidin-4-amine typically involves the reaction of pyrimidine derivatives with methylsulfonylmethyl reagents. One common method includes the use of 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under copper catalysis . This method is efficient and yields high-purity products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((Methylsulfonyl)methyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-((Methylsulfonyl)methyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)pyrimidine: Similar structure but with a phenyl group instead of a methylsulfonyl group.
2-(4-Sulfamoylphenyl)pyrimidine: Contains a sulfamoyl group, which imparts different chemical properties.
Uniqueness
2-((Methylsulfonyl)methyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Its methylsulfonyl group provides distinct chemical properties that differentiate it from other pyrimidine derivatives.
Properties
IUPAC Name |
2-(methylsulfonylmethyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c1-12(10,11)4-6-8-3-2-5(7)9-6/h2-3H,4H2,1H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REDGMYDLHUAHJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=NC=CC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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